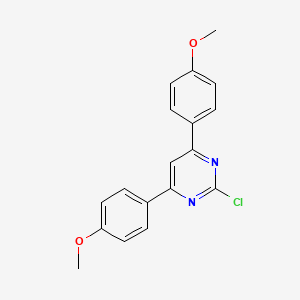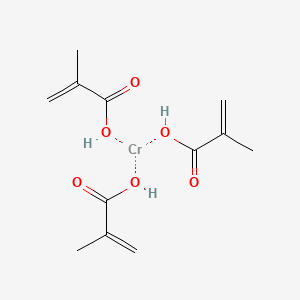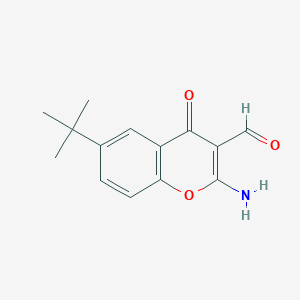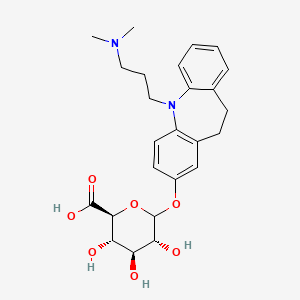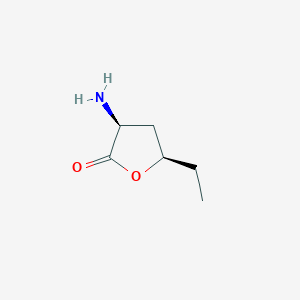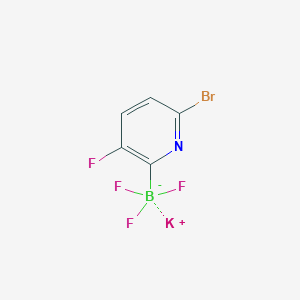
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The general process involves the reaction of 6-bromo-3-fluoropyridine with a boron reagent under mild and functional group-tolerant conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
科学的研究の応用
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate has several scientific research applications, including:
作用機序
The mechanism of action of potassium 6-bromo-3-fluoropyridine-2-trifluoroborate in chemical reactions involves the activation of the boron reagent by a base, followed by transmetalation with a palladium catalyst . This process facilitates the formation of a new carbon–carbon bond between the pyridine ring and another aromatic ring . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
類似化合物との比較
Similar Compounds
- Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and various scientific research applications .
特性
CAS番号 |
1150654-62-8 |
|---|---|
分子式 |
C5H2BBrF4KN |
分子量 |
281.89 g/mol |
IUPAC名 |
potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |
InChIキー |
YINDAQQRBHWELM-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
